
Semax
概要
説明
Semax is a synthetic peptide known for its cognitive benefits and neuroprotective properties. It is derived from a fragment of adrenocorticotropic hormone and has been extensively studied for its potential to enhance brain function, improve memory, and protect neurons from damage .
準備方法
Synthetic Routes and Reaction Conditions: Semax is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, ensuring that the final product meets stringent quality standards. The peptide is then formulated into various delivery methods, such as nasal sprays and injections .
化学反応の分析
Types of Reactions: Semax primarily undergoes hydrolysis and enzymatic degradation in the body. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as peptidases are involved in the hydrolysis of this compound.
Enzymatic Degradation: Enzymes like proteases break down this compound into its constituent amino acids.
Major Products Formed: The major products formed from the degradation of this compound are its constituent amino acids, which are then utilized or excreted by the body .
科学的研究の応用
Semax is a synthetic peptide drug primarily used in Russia and Ukraine for a variety of conditions. It is known for its nootropic, neuroprotective, and adaptogenic properties . this compound is a heptapeptide with the amino acid sequence Met-Glu-His-Phe-Pro-Gly-Pro .
Scientific Research Applications
This compound has been investigated for a range of applications, with research highlighting its effects on gene expression, neuroprotection, cognitive function, and potential therapeutic uses.
Gene Expression: this compound influences the expression of genes related to the immune system and vascular system . Studies on rats with focal brain ischemia showed that this compound enhanced the expression of genes that promote the formation and functioning of the vascular system . Specifically, it modulates the expression of genes involved in the regulation of immune cells such as macrophages, neutrophils, and lymphocytes .
Neuroprotective Effects: this compound exhibits neuroprotective properties, particularly in conditions of brain damage and oxidative stress . It can prevent the formation of Aβ:Cu2+ complexes and has anti-aggregating properties, which are beneficial in preventing membrane disruption, especially in the presence of metal ions . Research indicates this compound can modulate Aβ fiber formation, suggesting its potential as an anti-Alzheimer's drug candidate .
Cognitive Enhancement: this compound has been shown to improve attention and short-term memory . A study on healthy patients indicated that this compound could enhance attention and short-term memory and cause EEG changes similar to other nootropic drugs . Animal studies have also demonstrated that this compound can decrease learning time and improve memory functions in brain-damaged subjects .
Redox Regulation: this compound has a corrective effect on lipid peroxidation rates under stress . It reduces the levels of MDA (malondialdehyde) in the spleen and corrects the rate of spontaneous lipid peroxidation in animals under social stress . Additionally, this compound can decrease catalase levels, indicating its role in modulating redox reactions .
Potential Therapeutic Applications
- ADHD and Rett Syndrome: this compound has been suggested as a potential treatment for ADHD and Rett Syndrome due to its ability to augment the effects of psychostimulants on central dopamine release and stimulate brain-derived neurotrophic factor (BDNF) synthesis .
- Peptic Ulcers: Clinical studies have shown that this compound can promote ulcer healing. A study revealed that ulcer healing occurred in a significantly higher percentage of patients receiving intranasal this compound compared to a control group .
- Depression and Anxiety: this compound may alleviate symptoms of depression and anxiety by modulating neurotransmitter systems .
Data Table: this compound Applications in Research
Administration and Safety
作用機序
Semax exerts its effects by modulating neurotransmitters such as dopamine, serotonin, and norepinephrine. It promotes the release of brain-derived neurotrophic factor, which supports the growth, function, and survival of neurons. This leads to enhanced cognitive function, improved memory, and neuroprotection .
類似化合物との比較
Selank: Another synthetic peptide with anxiolytic and cognitive-enhancing properties.
Noopept: A nootropic compound known for its memory-enhancing effects.
Cerebrolysin: A peptide-based drug used for neuroprotection and cognitive enhancement.
Uniqueness of Semax: this compound is unique in its ability to modulate multiple neurotransmitter systems and promote the release of brain-derived neurotrophic factor. This makes it particularly effective for cognitive enhancement and neuroprotection compared to other similar compounds .
生物活性
Semax, a synthetic neuropeptide derived from the adrenocorticotropic hormone (ACTH), has garnered attention for its diverse biological activities, particularly in neuroprotection, immunomodulation, and cognitive enhancement. This article synthesizes findings from various studies to elucidate the mechanisms underlying this compound's biological activity, supported by data tables and case studies.
1. Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, especially in models of ischemic stroke. Research indicates that this compound enhances the expression of genes associated with the immune response and vascular function following focal cerebral ischemia. In a study involving rats subjected to permanent middle cerebral artery occlusion (pMCAO), this compound treatment resulted in the modulation of over 50% of the genes involved in immune responses, including immunoglobulins and chemokines .
2. Immunomodulation
This compound exhibits notable immunomodulatory effects, particularly under stress conditions. In experiments simulating "social" stress, this compound effectively corrected lipid peroxidation rates and restored phagocytic activity in neutrophils. It was found to decrease the levels of malondialdehyde (MDA) by approximately 40% compared to control groups, indicating its potential to mitigate oxidative stress .
Gene Expression Changes Induced by this compound
The impact of this compound on gene expression has been extensively documented. The following table summarizes key findings regarding gene expression changes observed after this compound administration in ischemic conditions:
Time Post-ischemia | Total Genes Altered | Increased Expression | Decreased Expression | Notable Gene Categories |
---|---|---|---|---|
3 hours | 96 | 46 | 50 | Immunoglobulins, Chemokines |
24 hours | 68 | 51 | 17 | Cytokines, Transcription Regulators |
This data illustrates that this compound primarily enhances the expression of genes related to immune function and inflammatory responses, which are critical during recovery from ischemic injury .
Case Studies
Case Study: Efficacy in Ischemic Stroke Treatment
A clinical study evaluated the efficacy of this compound in patients at different stages of ischemic stroke rehabilitation. Results indicated that administration of this compound led to increased levels of brain-derived neurotrophic factor (BDNF) plasma levels, which remained elevated throughout the rehabilitation period. This suggests that this compound not only aids in immediate recovery post-stroke but may also contribute to long-term neuroplasticity and cognitive recovery .
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which Semax exerts neuroprotective and cognitive-enhancing effects in preclinical models?
this compound operates via multiple pathways: (1) Upregulation of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) to promote neuroplasticity ; (2) Modulation of dopamine, serotonin, and enkephalin signaling ; (3) Enhancement of antioxidant activity and reduction of oxidative stress . Methodologically, researchers should prioritize assays measuring BDNF/NGF levels (ELISA), neurotransmitter profiling (HPLC), and oxidative stress markers (e.g., lipid peroxidation assays).
Q. How should controlled experiments evaluate this compound’s efficacy in post-ischemic stroke cognitive recovery?
Use a randomized, double-blind design with stratification by stroke severity (NIHSS scores). Key endpoints:
- Primary : Cognitive recovery (Montreal Cognitive Assessment) at 30/90 days post-stroke.
- Secondary : Neuronal survival (MRI volumetry) and BDNF levels in CSF . Include a crossover arm to assess dose-response relationships (e.g., 400–900 mcg/day intranasal vs. 500 mcg/day subcutaneous) .
Q. What are optimal dosing protocols for this compound in rodent models vs. human trials?
- Rodents : 0.1–0.5 mg/kg/day via intraperitoneal injection, with pharmacokinetic sampling at 15/30/60-minute intervals .
- Humans : Start with 400–600 mcg/day intranasally (matching Russian clinical guidelines) . Adjust based on tolerability and biomarker trends (e.g., serum BDNF).
Advanced Research Questions
Q. How can contradictory findings about this compound’s neuroprotective efficacy in Parkinson’s disease models be reconciled?
Discrepancies arise from model variability (6-OHDA vs. MPTP models), dosing regimens, and outcome measures. In the 6-OHDA model, this compound showed no DA neuron protection at tested doses but elevated striatal serotonin . Recommendations:
- Standardize models (e.g., unilateral 6-OHDA with apomorphine rotation tests).
- Conduct pharmacokinetic studies to identify CNS bioavailability thresholds.
- Include multi-omics analyses (transcriptomics/proteomics) to detect off-target effects .
Q. What methodological approaches are recommended for analyzing this compound’s impact on BDNF/NGF expression dynamics?
Use temporal RNA sequencing (temporal cortex/hippocampus) at 0/6/24/72-hour post-administration. Pair with qPCR validation of BDNF exon-specific isoforms (e.g., exon IV for activity-dependent expression). For protein-level confirmation, employ immunohistochemistry with phospho-TrkB antibodies .
Q. What are critical considerations for longitudinal studies on this compound’s effects in age-related cognitive decline?
- Design : 12-month randomized trial with annual cognitive assessments (ADAS-Cog) and amyloid-PET imaging.
- Covariates : Control for baseline BDNF polymorphisms and APOE ε4 status.
- Safety Monitoring : Track microglia activation (TSPO-PET) to assess neuroinflammation risks .
Q. How does administration route (intranasal vs. subcutaneous) influence this compound’s pharmacokinetics and outcomes?
Intranasal administration shows variable absorption (10–30% bioavailability) due to mucosal metabolism, while subcutaneous routes provide stable plasma concentrations but require sterile protocols . For CNS-targeted studies, combine intranasal delivery with CSF sampling to quantify brain penetration.
Q. What statistical frameworks assess synergistic effects of this compound with other neurotrophic factors (e.g., GDNF)?
Use factorial ANOVA to test interactions between this compound and GDNF in 6-OHDA models. Apply Bayesian network models to identify synergistic nodes in neurotrophic signaling pathways. Validate with transcriptome-wide association studies (TWAS) .
Q. Contradictory Data Analysis
Key Conflict : While this compound enhances recovery in ischemic stroke models , it lacks efficacy in certain Parkinson’s studies .
Resolution Strategies :
- Conduct meta-analyses stratified by pathology (vascular vs. neurodegenerative).
- Explore epigenetic modifiers (e.g., histone acetylation status) that may influence this compound responsiveness .
特性
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHBIGDWIGTEH-AQRCPPRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N9O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80714-61-0 | |
Record name | ACTH (4-7), pro-gly-pro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080714610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEMAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5FAL2585H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。